trans-4-Phenylpyrrolidin-3-OL hcl
Description
trans-4-Phenylpyrrolidin-3-OL hydrochloride (CAS: 1008112-09-1) is a chiral pyrrolidine derivative with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₃NO·HCl, with a molar mass of 163.22 g/mol (free base). Key physicochemical properties include a predicted density of 1.118±0.06 g/cm³, boiling point of 314.5±42.0 °C, and a pKa of 14.0±0.40, indicating weak basicity. The compound’s stereochemistry, defined as (3S,4R), plays a critical role in its biological interactions, particularly in receptor binding studies .
Properties
IUPAC Name |
(3R,4S)-4-phenylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNESYPIZUPHU-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307749-52-4 | |
| Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves the hydroxylation of 1-benzoylpyrrolidine. One method includes microbial hydroxylation using Aspergillus sp., followed by stereoselective esterification using a commercial lipase . Another approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods: Industrial production of trans-4-Phenylpyrrolidin-3-OL hydrochloride may involve large-scale microbial hydroxylation processes, followed by purification steps to obtain the desired enantiomeric excess. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-4-Phenylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
trans-4-Phenylpyrrolidin-3-OL hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new chemical spaces and develop novel compounds. It is often used in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The compound's reactivity can be harnessed to create derivatives with specific properties tailored for various applications.
Synthetic Routes
The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves microbial hydroxylation of 1-benzoylpyrrolidine, followed by stereoselective esterification. This method not only enhances yield but also ensures the desired enantiomeric excess. Industrial production may leverage biocatalysts to optimize reaction conditions further.
Biological Research
Model Compound for Biological Studies
In biological research, trans-4-Phenylpyrrolidin-3-OL hydrochloride is studied for its interactions with various biological targets. It acts as a model compound for understanding the behavior of pyrrolidine derivatives in biological systems. Its ability to modulate biological activity makes it an important subject in pharmacological studies.
Medicinal Chemistry
Potential Drug Candidate
The compound is being investigated for its potential as a drug candidate due to its interaction with specific molecular targets. Its structure allows it to bind effectively to enzymes and receptors, leading to modulation of their activity. This property is particularly valuable in the development of new pharmaceuticals aimed at treating various diseases .
Case Study: Anticancer Activity
Recent studies have shown that derivatives of trans-4-Phenylpyrrolidin-3-OL exhibit anticancer properties. For instance, certain synthesized compounds demonstrated significant cytotoxicity against cancer cell lines MCF-7 and HeLa, with IC50 values comparable to established chemotherapeutics like doxorubicin. Mechanistic studies revealed that these compounds induced apoptosis through reactive oxygen species (ROS)-mediated pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of trans-4-Phenylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient binding to these targets, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolidine Derivatives
The following table compares trans-4-Phenylpyrrolidin-3-OL HCl with two structurally related compounds:
Physicochemical and Pharmacological Differences
- In contrast, the triazole-indazole moiety in 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol introduces polar interactions, likely improving solubility but reducing passive diffusion .
Stereochemical Impact :
The (3S,4R) configuration of the target compound optimizes spatial orientation for receptor binding, whereas the ethyl-4-fluoro-phenyl analogue’s (S,S) stereochemistry may alter selectivity for aminergic receptors (e.g., serotonin or dopamine transporters) .
Biological Activity
Overview
trans-4-Phenylpyrrolidin-3-OL hydrochloride (CAS Number: 2307749-52-4) is a chemical compound derived from pyrrolidine, characterized by its unique molecular structure that incorporates both a phenyl group and a hydroxyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological targets.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 201.68 g/mol
- Structure : The compound features a five-membered nitrogen-containing heterocycle, which is essential for its biological activity.
The biological activity of trans-4-Phenylpyrrolidin-3-OL hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group enhances its binding affinity, allowing for modulation of target activity through various pathways, including signal transduction and gene expression. The compound's stereochemistry plays a crucial role in its selectivity and efficacy compared to other pyrrolidine derivatives.
1. Interaction with Biological Targets
Research indicates that trans-4-Phenylpyrrolidin-3-OL hydrochloride acts on multiple biological pathways, making it a promising candidate for drug development:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which can lead to various pharmacological effects.
- Receptor Binding : Studies suggest that it may interact with specific receptors, influencing cellular responses and signaling pathways.
2. Case Studies and Research Findings
Several studies have investigated the biological effects of trans-4-Phenylpyrrolidin-3-OL hydrochloride:
Synthetic Routes
The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves microbial hydroxylation processes followed by stereoselective reactions. Notable methods include:
- Microbial Hydroxylation : Utilizing Aspergillus species to introduce hydroxyl groups.
- Stereoselective Esterification : Employing commercial lipases to achieve the desired enantiomeric excess.
These methods highlight the compound's versatility and potential for large-scale production in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing trans-4-Phenylpyrrolidin-3-OL HCl, and how can structural integrity be validated?
- Synthesis : A typical procedure involves refluxing intermediates with reagents like chloranil in xylene, followed by NaOH treatment, organic layer separation, and recrystallization from methanol .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and purity. For example, and can resolve the trans-configuration by analyzing coupling constants and chemical shifts of the pyrrolidine ring protons .
Q. How should researchers handle and store trans-4-Phenylpyrrolidin-3-OL HCl to ensure stability?
- Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation. Hygroscopic properties necessitate desiccated conditions .
- For long-term stability, consider lyophilization if the compound is sensitive to hydrolysis.
Q. What analytical methods are recommended for assessing purity?
- Chromatography : Use HPLC with a chiral column to separate enantiomers, critical for pharmacological studies .
- Spectroscopy : Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl, amine), while mass spectrometry (MS) confirms molecular weight .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during ring-closing steps.
- Monitor ee via chiral HPLC or polarimetry. For example, resolving trans vs. cis isomers requires columns like Chiralpak AD-H .
Q. What strategies resolve contradictions in reaction yields across different synthetic routes?
- Troubleshooting : Compare solvent polarity (e.g., xylene vs. DMF) and reaction temperatures. Evidence shows refluxing in xylene for 25–30 hours improves cyclization efficiency .
- Mechanistic Analysis : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers in key steps.
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Modification Sites : Introduce substituents at the phenyl ring (e.g., fluorination at para-position) or pyrrolidine nitrogen. Fluorinated analogs (e.g., trans-4-Fluoropyrrolidin-3-OL derivatives) have shown altered pharmacokinetic profiles .
- Synthetic Routes : Adapt methods from related compounds, such as Boc-protection/deprotection for nitrogen functionalization .
Q. What are the challenges in scaling up synthesis without compromising stereochemical purity?
- Process Optimization : Use flow chemistry to control exothermic reactions and minimize racemization.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor enantiomeric ratios in real time .
Data Interpretation & Methodological Challenges
Q. How to address discrepancies between computational predictions and experimental NMR data?
- Validation : Cross-check calculated shifts (using software like ACD/Labs) with experimental data. Adjust solvent and conformational models to improve accuracy .
- Dynamic Effects : Consider variable-temperature NMR to probe ring puckering or hydrogen-bonding interactions that affect chemical shifts.
Q. What steps ensure reproducibility in biological assays involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
